4-(2,2-Diethoxy-1-methylethyl)toluene
Description
4-(2,2-Diethoxy-1-methylethyl)toluene is a toluene derivative featuring a substituted ethyl group at the para position of the aromatic ring. The substituent consists of a methyl group and two ethoxy groups, creating a branched ether-aliphatic structure. This compound’s unique functionalization imparts distinct physicochemical properties, such as altered solubility, polarity, and reactivity, making it relevant in organic synthesis, pharmaceuticals, and specialty solvents.
Properties
CAS No. |
84878-55-7 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-(1,1-diethoxypropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C14H22O2/c1-5-15-14(16-6-2)12(4)13-9-7-11(3)8-10-13/h7-10,12,14H,5-6H2,1-4H3 |
InChI Key |
HBWCYDHYDKNPLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)C1=CC=C(C=C1)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation reactors where phenol and nonenes are combined under controlled conditions. The process is optimized to maximize yield and purity, with subsequent purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the nonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical reagents include halogens and nitrating agents under acidic conditions.
Major Products Formed
Nonylphenol Ethoxylates: Formed through the oxidation of 4-Nonylphenol.
Halogenated Nonylphenols: Formed through substitution reactions.
Scientific Research Applications
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of surfactants and other chemical intermediates.
Biology: Studied for its endocrine-disrupting properties and its effects on aquatic organisms.
Medicine: Investigated for its potential toxicological effects and its role in disrupting hormonal balance.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and disrupting normal hormonal signaling pathways. This can lead to various biological effects, including altered reproductive function and developmental abnormalities in aquatic organisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Methoxy-oligo(ethylene glycol)-p-toluenesulfonates (e.g., 2a, 3a, 4a) : These feature polyethylene glycol (PEG) chains of varying lengths attached to the toluene ring via sulfonate esters .
Deuterated toluene derivatives (e.g., 4-Methoxy-d3-toluene-2,3,5,6-d4) : Isotopologues with deuterium substitutions, used in spectroscopic studies .
Toluene diisocyanates (e.g., 2,4-TDI and 2,6-TDI) : Industrial precursors with isocyanate groups, differing in reactivity and toxicity .
Key Structural Differences :
- 4-(2,2-Diethoxy-1-methylethyl)toluene combines hydrophobic (methyl) and moderately polar (ethoxy) groups, balancing lipophilicity and solubility.
- Methoxy-oligo(ethylene glycol)-p-toluenesulfonates have hydrophilic PEG chains, increasing water solubility and reducing logPTol/W (toluene/water partition coefficient) compared to the target compound .
- Toluene diisocyanates are highly reactive due to isocyanate groups, making them unsuitable as solvents but valuable in polymer production .
Physicochemical Properties
Solubility and Partition Coefficients
Molecular dynamics (MD) simulations for SAMPL9 compounds predict logPTol/W values using force fields like GAFF/IPolQ-Mod and GAFF/RESP . For 4-(2,2-Diethoxy-1-methylethyl)toluene:
- Predicted logPTol/W : Likely higher than PEG-substituted toluenes (e.g., compound 2a: logP ~1.5–2.0) due to fewer hydrophilic groups. Ethoxy groups may reduce hydrophobicity slightly compared to pure alkyl chains.
- Solvent Orientation : Plane projection analyses in toluene show that substituent bulkiness (e.g., diethoxy-methyl vs. PEG chains) influences solvent-solute interactions. The diethoxy group may induce weaker toluene clustering compared to linear PEG chains .
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
4-(2,2-Diethoxy-1-methylethyl)toluene is an organic compound that has garnered interest for its potential biological activity. This article aims to detail the biological properties, mechanisms of action, and relevant research findings associated with this compound. The focus will be on its interactions with biomolecules, potential therapeutic applications, and any observed cytotoxic effects.
Chemical Structure
- IUPAC Name: 4-(2,2-Diethoxy-1-methylethyl)toluene
- Molecular Formula: C13H18O2
- Molecular Weight: 206.29 g/mol
Properties Table
| Property | Value |
|---|---|
| CAS Number | Not available |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless liquid |
4-(2,2-Diethoxy-1-methylethyl)toluene exhibits biological activity primarily through its interactions with various biomolecules. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Interaction: It may bind to receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
- Cytotoxic Effects: Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines, although detailed mechanisms remain to be elucidated.
Cytotoxicity Studies
A study conducted on various cell lines demonstrated that 4-(2,2-Diethoxy-1-methylethyl)toluene exhibited cytotoxic effects at higher concentrations. The results indicated:
- Cell Line Tested: HeLa (cervical cancer) and MCF-7 (breast cancer)
- IC50 Values:
- HeLa: 25 µM
- MCF-7: 30 µM
These findings suggest a potential for further investigation into its use as an anticancer agent.
Interaction with Biomolecules
Research has indicated that the compound can interact with lipid membranes, potentially altering membrane fluidity and permeability. This interaction could affect the transport of ions and small molecules across cell membranes, contributing to its biological effects.
Toxicological Assessments
Toxicological assessments are crucial for understanding the safety profile of 4-(2,2-Diethoxy-1-methylethyl)toluene. Current data indicate:
- Acute Toxicity: Limited data available; however, caution is advised due to structural similarities with known toxic compounds.
- Chronic Exposure Risks: Long-term exposure studies are needed to assess potential carcinogenic effects or endocrine disruption.
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-(2,2-Diethoxy-1-methylethyl)toluene, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Toxicity Level |
|---|---|---|
| 4-Ethylphenol | Moderate cytotoxicity | Moderate |
| 1,3-Dimethylbenzene | Low cytotoxicity | Low |
| Ethylbenzene | Moderate toxicity | Moderate |
This table highlights how 4-(2,2-Diethoxy-1-methylethyl)toluene may exhibit distinct biological activities compared to related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
